molecular formula C₂₇H₃₅NO₆P B121429 1-O-Trityl-sn-glycero-3-phosphocholine CAS No. 103675-56-5

1-O-Trityl-sn-glycero-3-phosphocholine

Cat. No.: B121429
CAS No.: 103675-56-5
M. Wt: 499.5 g/mol
InChI Key: VEYOUVRPQAMQNX-SANMLTNESA-N
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Description

1-O-Trityl-sn-glycero-3-phosphocholine is an intermediate compound in the synthesis of glycerophospholipids, which are essential components of cell membranes and play a crucial role in regulating various enzyme activities . This compound is particularly significant in biochemical research and industrial applications due to its role in lipid synthesis and modification.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Trityl-sn-glycero-3-phosphocholine typically involves the protection of the hydroxyl groups of glycerol followed by phosphorylation. The trityl group is used as a protecting group for the hydroxyl group at the sn-1 position of glycerol. The synthesis can be summarized in the following steps:

  • Protection of the sn-1 hydroxyl group with a trityl group.
  • Phosphorylation of the sn-3 position.
  • Deprotection of the trityl group to yield the final product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-O-Trityl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphocholine derivatives.

    Reduction: Reduction reactions can modify the phosphocholine group.

    Substitution: The trityl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various glycerophospholipid derivatives, which are crucial for studying lipid metabolism and function.

Scientific Research Applications

1-O-Trityl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC)
  • 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC)
  • 1-O-hexadecyl-2-glutaroyl-sn-glycero-3-phosphocholine (E-PGPC)
  • 1-O-hexadecyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (E-POVPC)

Uniqueness: 1-O-Trityl-sn-glycero-3-phosphocholine is unique due to its specific structure and role as an intermediate in lipid synthesis. Unlike other similar compounds, it is primarily used for protecting the hydroxyl group during synthesis, making it a valuable tool in the preparation of various glycerophospholipids .

Properties

IUPAC Name

[(2S)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34NO6P/c1-28(2,3)19-20-33-35(30,31)34-22-26(29)21-32-27(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26,29H,19-22H2,1-3H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYOUVRPQAMQNX-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467458
Record name 1-O-Trityl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103675-56-5
Record name 1-O-Trityl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 1-O-Trityl-sn-glycero-3-phosphocholine according to the research?

A1: The research paper highlights that this compound serves as a new intermediate for the efficient synthesis of mixed-acid 1,2-diacylglycerophosphocholines []. These compounds are important phospholipids found in cell membranes and play a crucial role in various biological processes.

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